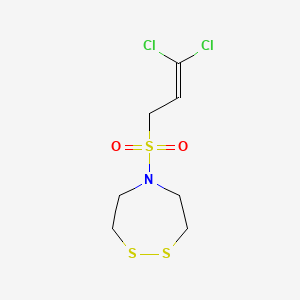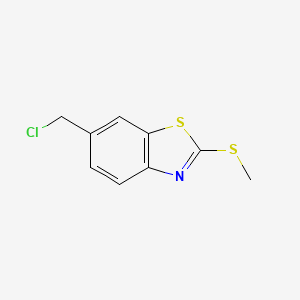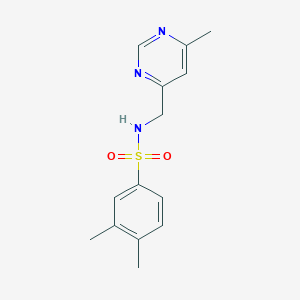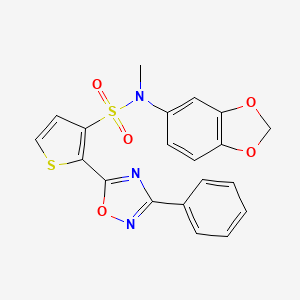
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane, also known as CPDS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPDS belongs to the class of dithiazepanes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of a protein called Akt, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of an enzyme called matrix metalloproteinase-9, which is involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane for lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target proteins, which makes it a valuable tool for studying the biological pathways involved in cancer and neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane. One area of research involves the development of new derivatives of this compound that have improved potency and specificity. Another area of research involves the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as cardiovascular disease and metabolic disorders.
Métodos De Síntesis
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane can be synthesized through a multi-step process, starting with the reaction of 2-chloro-1,3-propanediol with thionyl chloride to form 3,3-dichloro-1,2-propanediol. This compound is then reacted with hydrogen sulfide and ammonia to produce 1,2,5-dithiazepane-3,3-dioxide. Finally, the addition of allyl chloride to this compound results in the formation of this compound.
Aplicaciones Científicas De Investigación
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(3,3-dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2NO2S3/c8-7(9)1-6-15(11,12)10-2-4-13-14-5-3-10/h1H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPHQVWKKJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)


![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)





![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)